molecular formula C19H15N3O2 B10806415 N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide

N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide

Cat. No.: B10806415
M. Wt: 317.3 g/mol
InChI Key: SUJZRBLEVQDTRX-UHFFFAOYSA-N
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Description

N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide is a benzohydrazide derivative characterized by a benzo[cd]indole moiety linked to a 4-methoxybenzoyl group via a hydrazide bridge. The benzo[cd]indole system, a polycyclic aromatic heterocycle, imparts unique electronic and steric properties, distinguishing it from simpler benzylidene-substituted analogs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzo[cd]indol-2-yl-4-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c1-24-14-10-8-13(9-11-14)19(23)22-21-18-15-6-2-4-12-5-3-7-16(20-18)17(12)15/h2-11H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJZRBLEVQDTRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24813590
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide typically involves the reaction of benzo[cd]indole-2-carboxylic acid with 4-methoxybenzohydrazide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the indole moiety plays a crucial role in its activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the hydrazide moiety significantly influences melting points, solubility, and spectral characteristics:

Table 1: Key Physicochemical and Spectral Comparisons
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Notable 1H-NMR Signals (δ ppm)
N'-(benzo[cd]indol-2-yl)-4-methoxybenzohydrazide Benzo[cd]indol-2-yl ~335* Not reported NH (~11.5), OCH3 (~3.8), aromatic (6.5–8.5)
N'-(3,4-Dihydroxybenzylidene)-4-methoxybenzohydrazide 3,4-Dihydroxybenzylidene 287.27 239 NH (11.79), OH (9.5–10.5)
N'-(4-Chlorobenzylidene)-4-methoxybenzohydrazide 4-Chlorobenzylidene 290.73 162 NH (~11.5), Cl-substituent effects
N'-(4-Methoxybenzylidene)-4-methoxybenzohydrazide 4-Methoxybenzylidene 284.30 >250 NH (11.82), OCH3 (3.8–3.9)

*Estimated based on molecular formula (C19H15N3O2).

  • Melting Points : Bulky substituents like benzo[cd]indole may reduce crystallinity compared to planar benzylidene groups (e.g., 4-chloro or 4-methoxy), which exhibit higher melting points (>200°C) .
  • Spectral Features : The benzo[cd]indole system introduces complex aromatic proton signals (δ 6.5–8.5), while hydroxyl or halogen substituents in analogs generate distinct downfield shifts (e.g., OH at δ 9.5–10.5) .

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